(1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

Description

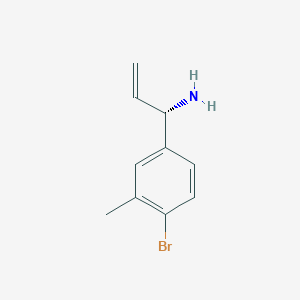

(1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine is a chiral amine derivative featuring a 4-bromo-3-methylphenyl group attached to a propenyl chain. Its molecular formula is C₁₀H₁₂BrN, with a molecular weight of 225.9 g/mol. The compound’s structure includes a stereogenic center (1S configuration), a bromine atom (electron-withdrawing substituent), and a methyl group (electron-donating substituent) on the aromatic ring.

Properties

Molecular Formula |

C10H12BrN |

|---|---|

Molecular Weight |

226.11 g/mol |

IUPAC Name |

(1S)-1-(4-bromo-3-methylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H12BrN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3/t10-/m0/s1 |

InChI Key |

MLHJVLDVTVYOMH-JTQLQIEISA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@H](C=C)N)Br |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C=C)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine typically involves the following steps:

Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using a methyl halide and a Lewis acid catalyst such as aluminum chloride.

Amine Introduction: The prop-2-enylamine chain can be attached through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the brominated and methylated phenyl compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide, cyanide, or amines through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide, sodium cyanide, primary or secondary amines.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Phenyl derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

Scientific Research Applications

The applications of (1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine can be categorized into several key areas:

Medicinal Chemistry

- Drug Development: The compound is being investigated as a precursor for developing new therapeutic agents targeting various diseases, including neurodegenerative disorders and psychiatric conditions. Its structural characteristics may enhance binding affinity to biological targets.

- Antidepressant Properties: Preliminary studies suggest that this compound exhibits antidepressant-like effects, potentially through modulation of neurotransmitter systems, particularly serotonin receptors.

- Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes related to neurotransmitter metabolism, such as monoamine oxidase (MAO). This inhibition could lead to increased levels of neurotransmitters in the brain, thus alleviating symptoms of depression.

Neuroprotection

- Ongoing studies are exploring the compound's neuroprotective properties. Evidence suggests it may protect neuronal cells from damage in models of neurodegenerative diseases, making it a candidate for further research in this area.

Case Studies

Several notable studies have investigated the applications and effects of this compound:

Neuropharmacological Study

A study evaluated the effects of this compound on rodent models exhibiting depressive-like behaviors. The results indicated significant reductions in these behaviors when administered at specific dosages, highlighting its potential as an antidepressant.

Enzyme Interaction Study

Research focused on the compound's inhibitory effects on monoamine oxidase revealed that it could act as a potent MAO inhibitor. These findings suggest that this compound may be beneficial for developing new antidepressants.

Cancer Research

Emerging investigations are assessing the potential anticancer properties of this compound through its interactions with sigma receptors known to influence cancer cell proliferation. Preliminary results indicate that it may inhibit tumor growth in specific cancer models.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine depends on its specific interactions with molecular targets. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.

Pathways Involved: Signal transduction pathways, metabolic pathways, or other biochemical processes influenced by the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Electron-withdrawing substituents : The target compound’s bromine (Br) and Carisbamate’s chlorine (Cl) may enhance binding to hydrophobic pockets or polar regions in target proteins. The positional difference (4-Bromo vs. 2-Chloro) could influence steric interactions .

- Amine vs.

- Complexity : The sulfonamide-pyrimidine derivative () has a larger, multi-ring structure with sulfonamide and morpholine groups, which are common in drugs for improved solubility and target specificity .

Pharmacological Activity Comparison

Key Observations:

- Ion Channel Effects : Carisbamate’s efficacy in epilepsy models stems from dual inhibition of Na⁺ and T-type Ca²⁺ channels. The target compound’s amine group may similarly interact with ion channels, but its bromine and methyl substituents could alter potency or selectivity .

- Structural Complexity and Targets : The sulfonamide-pyrimidine derivative’s size and functional groups suggest kinase or protease targeting, diverging from the simpler ion-channel focus of the other compounds .

Physicochemical Properties and Hydrogen Bonding

Hydrogen Bonding :

- The target compound’s -NH₂ group can form strong hydrogen bonds, influencing solubility and crystal packing. highlights that such interactions are critical in molecular aggregation and crystal design .

- Carisbamate’s carbamate group enhances water solubility compared to the target compound’s primary amine, which may explain its better bioavailability .

Biological Activity

(1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine is a compound belonging to the class of phenylpropylamines, which are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic implications.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : CHBrN

- Molecular Weight : Approximately 227.11 g/mol

The presence of a bromine atom in the para position of the aromatic ring significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in biological systems. Key mechanisms include:

- Receptor Binding : The compound exhibits binding affinity to adrenergic and dopaminergic receptors, which are crucial in regulating mood, cognition, and cardiovascular functions. Preliminary studies indicate that structural modifications can significantly alter its interaction profile with these receptors.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially impacting various physiological processes. This inhibition can lead to altered metabolic states that may be beneficial in certain therapeutic contexts.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Adrenergic Activity | Modulates adrenergic receptor activity, potentially affecting blood pressure and heart rate. |

| Dopaminergic Activity | Influences dopaminergic signaling, which may affect mood and motor control. |

| Enzyme Inhibition | Possible inhibition of metabolic enzymes, impacting drug metabolism and efficacy. |

| Antimicrobial Properties | Emerging evidence suggests potential antimicrobial effects against certain pathogens. |

1. Receptor Interaction Studies

Research has shown that this compound interacts with both α and β adrenergic receptors. A study indicated that variations in the bromine substituent can lead to differences in receptor affinity and selectivity, which is critical for designing drugs targeting these pathways .

2. Enzyme Inhibition Assays

In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in neurotransmitter metabolism. For instance, it has been shown to affect monoamine oxidase (MAO) activity, which is vital for the breakdown of neurotransmitters like dopamine and serotonin .

3. Antimicrobial Activity

Recent investigations have highlighted the potential antimicrobial properties of this compound. Preliminary results from screening assays indicate effectiveness against certain bacterial strains, suggesting a possible role in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.